molecular formula C8H5BrFIO2 B12869470 4-Bromo-5-fluoro-2-iodophenylacetic acid

4-Bromo-5-fluoro-2-iodophenylacetic acid

Katalognummer: B12869470
Molekulargewicht: 358.93 g/mol
InChI-Schlüssel: QZJRIYGWJUCFBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-fluoro-2-iodophenylacetic acid is an organic compound with the molecular formula C8H5BrFIO2 This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenylacetic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodophenylacetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of phenylacetic acid derivatives, followed by selective bromination, fluorination, and iodination under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5-fluoro-2-iodophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-fluoro-2-iodophenylacetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-fluoro-2-iodophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of halogen atoms can enhance its reactivity and binding affinity, making it a valuable compound in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromo-2-fluorophenylacetic acid
  • 5-Fluoro-2-iodophenylacetic acid
  • 4-Iodo-5-bromophenylacetic acid

Comparison: 4-Bromo-5-fluoro-2-iodophenylacetic acid is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with fewer halogens, it may exhibit enhanced properties such as increased binding affinity, higher reactivity in substitution reactions, and greater potential for use in diverse applications.

Eigenschaften

Molekularformel

C8H5BrFIO2

Molekulargewicht

358.93 g/mol

IUPAC-Name

2-(4-bromo-5-fluoro-2-iodophenyl)acetic acid

InChI

InChI=1S/C8H5BrFIO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13)

InChI-Schlüssel

QZJRIYGWJUCFBI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)Br)I)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.